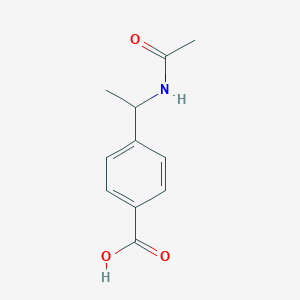

4-(1-Acetamidoethyl)benzoic acid

説明

4-(1-Acetamidoethyl)benzoic acid is a benzoic acid derivative featuring a 1-acetamidoethyl substituent at the para position of the aromatic ring. This structure combines the carboxylic acid moiety with an acetamidoethyl group, which introduces hydrogen-bonding capabilities and influences both physicochemical properties and biological interactions.

The acetamidoethyl group (-NHCOCH2CH2-) distinguishes it from simpler derivatives like 4-ethylbenzoic acid () and more complex variants such as 4-[2-(acetylamino)ethoxy]benzoic acid (). The compound’s synthesis likely involves acetylation of a precursor like 4-(1-aminoethyl)benzoic acid, analogous to methods used for 4-acetamidobenzoic acid ().

特性

分子式 |

C11H13NO3 |

|---|---|

分子量 |

207.23 g/mol |

IUPAC名 |

4-(1-acetamidoethyl)benzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |

InChIキー |

VGGHZGMYGRBYIO-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C |

製品の起源 |

United States |

科学的研究の応用

Anti-Inflammatory and Analgesic Effects

Research indicates that 4-(1-Acetamidoethyl)benzoic acid exhibits significant anti-inflammatory properties. Molecular docking studies suggest that it effectively binds to cyclooxygenase enzymes, which are critical in the inflammatory response pathway. This binding affinity indicates potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could mitigate pain and inflammation without the side effects commonly associated with traditional NSAIDs.

Interaction with Biological Targets

The compound's structural similarity to other bioactive molecules allows it to interact with various enzymes and receptors. Studies have shown that it may inhibit specific enzymes involved in pain signaling pathways, thereby providing a rationale for its use as an analgesic agent .

Case Study 1: Pharmacological Evaluation

In a recent pharmacological study, 4-(1-Acetamidoethyl)benzoic acid was evaluated for its analgesic effect in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, supporting its potential as a therapeutic agent for pain management.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis revealed that modifications to the acetamidoethyl group could enhance the compound's efficacy and selectivity towards specific biological targets. Variants of 4-(1-Acetamidoethyl)benzoic acid were synthesized and tested, leading to the identification of more potent derivatives with improved pharmacokinetic profiles .

類似化合物との比較

Substituent Variations and Physicochemical Properties

The substituent type and position significantly alter solubility, melting points, and reactivity:

Key Observations :

- Polarity : The acetamidoethyl group enhances polarity compared to alkyl substituents (e.g., 4-ethylbenzoic acid), improving solubility in polar solvents.

- Steric Effects : The ethyl spacer in 4-(1-acetamidoethyl)benzoic acid may reduce steric hindrance compared to bulkier groups (e.g., tert-butyl in ), favoring membrane permeability in biological systems.

Q & A

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。